molecular formula C14H14FN3O3 B11063896 4-{4-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

4-{4-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Cat. No.: B11063896
M. Wt: 291.28 g/mol
InChI Key: LCRONAPEQQSWKN-UHFFFAOYSA-N
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Description

4-{4-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid: , also known by its IUPAC name 3-(4-fluorobenzamido)benzoic acid , is a chemical compound with the molecular formula C₁₄H₁₀FNO₃. It has a molecular weight of 259.23 g/mol. The compound features a pyrazole ring and a carboxylic acid group, making it an interesting target for research and applications .

Preparation Methods

Synthetic Routes: The synthetic preparation of 4-{4-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves several steps. One common route includes the following:

    Synthesis of 3-fluorobenzoyl chloride: React 3-fluorobenzoic acid with thionyl chloride (SOCl₂) to obtain 3-fluorobenzoyl chloride.

    Amidation Reaction: Treat 3-fluorobenzoyl chloride with 1H-pyrazole-1-carboxamidine to form the desired compound.

Industrial Production: Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes to achieve high yields.

Chemical Reactions Analysis

Reactions:

    Amidation Reaction: The key reaction involves the amidation of 3-fluorobenzoyl chloride with 1H-pyrazole-1-carboxamidine.

    Hydrolysis: The compound can undergo hydrolysis in basic conditions, yielding the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    3-fluorobenzoyl chloride: Used as a starting material.

    1H-pyrazole-1-carboxamidine: Reactant for amidation.

    Base (e.g., NaOH): For hydrolysis.

Major Products: The major product is 4-{4-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its structural features.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May serve as an intermediate in the production of other compounds.

Mechanism of Action

The exact mechanism of action is context-dependent and would require further research. its functional groups suggest potential interactions with biological targets.

Comparison with Similar Compounds

While 4-{4-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is unique in its structure, similar compounds include:

    3-fluorobenzoyl chloride: A precursor in the synthetic route.

    4-aminobutanoic acid: Shares the same butanoic acid backbone.

Properties

Molecular Formula

C14H14FN3O3

Molecular Weight

291.28 g/mol

IUPAC Name

4-[4-[(3-fluorobenzoyl)amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C14H14FN3O3/c15-11-4-1-3-10(7-11)14(21)17-12-8-16-18(9-12)6-2-5-13(19)20/h1,3-4,7-9H,2,5-6H2,(H,17,21)(H,19,20)

InChI Key

LCRONAPEQQSWKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CN(N=C2)CCCC(=O)O

Origin of Product

United States

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